molecular formula C11H12F3NO2 B1651339 (R)-2-Amino-4-(4-trifluoromethylphenyl)butanoic acid CAS No. 1260614-74-1

(R)-2-Amino-4-(4-trifluoromethylphenyl)butanoic acid

Cat. No.: B1651339
CAS No.: 1260614-74-1
M. Wt: 247.21
InChI Key: VOINSBLLXKDEJC-SECBINFHSA-N
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Description

®-2-Amino-4-(4-trifluoromethyl-phenyl)-butyric acid is a chiral amino acid derivative characterized by the presence of a trifluoromethyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnone derivatives under mild conditions . This reaction is carried out using copper(II) triflate (Cu(OTf)2) as the catalyst, along with a base such as DBU in acetonitrile at 35°C.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The choice of catalysts and reaction conditions is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-4-(4-trifluoromethyl-phenyl)-butyric acid undergoes various types of chemical reactions, including:

    Oxidation: The trifluoromethyl group can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the amino group or the aromatic ring, leading to the formation of amines or reduced aromatic compounds.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, often facilitated by the electron-withdrawing trifluoromethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the trifluoromethyl group can yield trifluoromethyl sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, ®-2-Amino-4-(4-trifluoromethyl-phenyl)-butyric acid is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability, making it valuable in the design of new pharmaceuticals .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural similarity to natural amino acids allows it to interact with biological systems, potentially leading to the discovery of new therapeutic agents.

Medicine

In medicine, ®-2-Amino-4-(4-trifluoromethyl-phenyl)-butyric acid is investigated for its potential use in drug development. Its unique chemical properties make it a candidate for the design of drugs targeting specific enzymes or receptors involved in various diseases .

Industry

In the industrial sector, this compound is used in the development of new materials with enhanced properties. Its trifluoromethyl group can improve the thermal and chemical stability of polymers and other materials, making it valuable in the production of high-performance materials .

Mechanism of Action

The mechanism of action of ®-2-Amino-4-(4-trifluoromethyl-phenyl)-butyric acid involves its interaction with specific molecular targets in biological systems. The trifluoromethyl group can enhance the binding affinity of the compound to its target, leading to increased potency and efficacy. The exact molecular pathways involved depend on the specific application and target but often include interactions with enzymes or receptors that play key roles in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Amino-4-(4-trifluoromethyl-phenyl)-butyric acid is unique due to its chiral nature and the presence of both an amino acid backbone and a trifluoromethyl group. This combination of features imparts distinct chemical and biological properties, making it valuable in a wide range of scientific research applications.

Properties

IUPAC Name

(2R)-2-amino-4-[4-(trifluoromethyl)phenyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2/c12-11(13,14)8-4-1-7(2-5-8)3-6-9(15)10(16)17/h1-2,4-5,9H,3,6,15H2,(H,16,17)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOINSBLLXKDEJC-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(C(=O)O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CC[C@H](C(=O)O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701195318
Record name Benzenebutanoic acid, α-amino-4-(trifluoromethyl)-, (αR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701195318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260614-74-1
Record name Benzenebutanoic acid, α-amino-4-(trifluoromethyl)-, (αR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260614-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenebutanoic acid, α-amino-4-(trifluoromethyl)-, (αR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701195318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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